molecular formula C15H13NO5 B8765528 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid CAS No. 6935-15-5

4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No. B8765528
CAS No.: 6935-15-5
M. Wt: 287.27 g/mol
InChI Key: YCGSSGSFSHXDCV-UHFFFAOYSA-N
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Patent
US07589232B2

Procedure details

To a solution of sodium-p-aminosalicylate (100 g, 0.65 mol) in 10% aqueous NaOH solution (1 L) was added a 50% wt solution of benzyl chloroformate (670 g, 1.96 mol in toluene) at 0° C. and stirred at rt for 48 h. The reaction mixture was cooled and acidified with a 10% aqueous HCl at 0° C. The solid obtained was filtered and washed with cold water and dried. The solid was treated with PetEther and filtered to give the title compound (129 g, 68%) used in the next steps without further purification.
Name
sodium p-aminosalicylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
670 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[CH:4]=[C:5]([OH:12])[C:6](=[CH:10][CH:11]=1)[C:7]([O-:9])=[O:8].Cl[C:14]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:15].Cl>[OH-].[Na+]>[CH2:17]([O:16][C:14]([NH:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([OH:12])[CH:4]=1)=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1,4.5,^1:0|

Inputs

Step One
Name
sodium p-aminosalicylate
Quantity
100 g
Type
reactant
Smiles
[Na].NC=1C=C(C(C(=O)[O-])=CC1)O
Name
Quantity
670 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The solid was treated with PetEther
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC(=C(C(=O)O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 129 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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